For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Ethyl Isopropyl Disulfide
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl isopropyl disulfide, with the chemical formula C₅H₁₂S₂, is an organosulfur compound belonging to the class of unsymmetrical dialkyldisulfides.[1] Characterized by a disulfide bond (S-S) flanked by an ethyl group on one side and an isopropyl group on the other, this molecule presents a unique combination of steric and electronic properties. While found naturally in foods such as onions, its significance extends beyond flavor chemistry into the realms of synthetic methodology and biochemical applications.[1][2][3]
The disulfide bond is a critical functional group in chemistry and biology, most notably for its role in stabilizing the tertiary and quaternary structures of proteins. The study of simple, unsymmetrical disulfides like ethyl isopropyl disulfide provides fundamental insights into the behavior of this crucial linkage. For drug development professionals, the inherent reactivity of the disulfide bond, particularly its susceptibility to cleavage under reducing conditions typical of the intracellular environment, makes it a valuable tool for creating prodrugs and targeted drug delivery systems.[4]
This guide offers a comprehensive exploration of the chemical properties of ethyl isopropyl disulfide, from its fundamental structure and synthesis to its reactivity, analytical characterization, and potential applications in advanced research.
Molecular Structure and Identification
The identity and chemical behavior of ethyl isopropyl disulfide are dictated by its molecular structure. The central disulfide linkage is the primary site of chemical reactivity, while the flanking alkyl groups modulate its physical properties and steric accessibility.
Caption: 2D Structure of Ethyl Isopropyl Disulfide.
Key Identifiers and Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-(Ethyldisulfanyl)propane | |
| CAS Number | 53966-36-2 | [5][6] |
| Molecular Formula | C₅H₁₂S₂ | [5][7] |
| Molecular Weight | 136.28 g/mol | [7][8] |
| Canonical SMILES | CCSSC(C)C | [7][9] |
| InChIKey | PUUCPZKSTXFGOC-UHFFFAOYSA-N | [5][6][7] |
| Boiling Point | 162 °C at 760 mmHg | [2][9] |
| Density | 0.977 g/cm³ | [9] |
| Flash Point | 45.7 °C (114 °F) | [2][9] |
| Vapor Pressure | 2.89 mmHg at 25 °C | [2][9] |
| logP (o/w) | ~2.9 - 3.2 | [2] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Rotatable Bond Count | 3 | [1][9] |
Synthesis of Unsymmetrical Disulfides
The synthesis of unsymmetrical disulfides like ethyl isopropyl disulfide is inherently challenging. The co-oxidation of two different thiols (ethanethiol and isopropanethiol) typically results in a statistical mixture of three products: the desired ethyl isopropyl disulfide, along with the two symmetrical disulfides (diethyl disulfide and diisopropyl disulfide).[10] This lack of selectivity necessitates more sophisticated synthetic strategies.
Causality in Synthetic Design
To overcome the formation of symmetrical byproducts, modern synthetic protocols are designed to prevent the presence of two distinct, free thiol species in the reaction mixture simultaneously. This is achieved by activating one thiol precursor to make it electrophilic, which can then be selectively attacked by the second, nucleophilic thiol.
Common Synthetic Approaches
-
Thiol-Sulfenyl Chloride Reaction: A reliable method involves the conversion of one thiol (e.g., isopropanethiol) into its corresponding sulfenyl chloride (isopropylsulfenyl chloride) using an agent like N-chlorosuccinimide (NCS). This electrophilic intermediate then reacts cleanly with a second thiol (ethanethiol) to form the unsymmetrical disulfide.
-
Umpolung Strategy via Sulfenium Ions: A more recent approach involves the umpolung (reversal of polarity) of a thiol.[10] In this method, an electron-rich thiol is converted in situ into an electrophilic sulfenium ion. This ion then selectively reacts with an electron-deficient thiol, followed by air oxidation, to yield the desired unsymmetrical disulfide.[10] This metal-free, one-step reaction offers a broad substrate scope under mild conditions.[10]
-
Oxidative Cross-Dehydrogenation: This method involves the direct coupling of two different S-H bonds.[11] Various oxidants and catalysts, such as iodine with a 4-dimethylaminopyridine (DMAP)/water promoter, can facilitate this reaction, though controlling selectivity remains a key challenge.[10][11]
Generalized Experimental Protocol (Thiol-Thiosulfonate Method)
A highly efficient and selective method involves the reaction of a thiol with a thiosulfonate. This avoids the harsh conditions of some other methods and minimizes disproportionation.
-
Preparation of S-ethyl ethanethiosulfonate: Diethyl disulfide is oxidized with an agent like m-CPBA in a solvent such as dichloromethane (DCM) at 0 °C to form the thiosulfonate.
-
Formation of Isopropyl Thiolate: Isopropanethiol is deprotonated using a mild base (e.g., triethylamine or sodium hydride) in an aprotic solvent like THF to form the sodium isopropyl thiolate.
-
Coupling Reaction: The S-ethyl ethanethiosulfonate solution is added dropwise to the isopropyl thiolate solution at room temperature.
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Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure ethyl isopropyl disulfide.
Caption: Generalized workflow for selective unsymmetrical disulfide synthesis.
Chemical Reactivity and Stability
The chemistry of ethyl isopropyl disulfide is dominated by the reactivity of the S-S bond, which has a relatively low bond dissociation energy (around 250 kJ/mol). This makes it susceptible to cleavage by various reagents and conditions.
Key Reactions
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Reduction: The disulfide bond is readily cleaved by reducing agents. In a laboratory setting, reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride will reduce the disulfide to its constituent thiols: ethanethiol and isopropanethiol. This reaction is fundamental in biochemistry for cleaving disulfide bridges in proteins.
-
Oxidation: Treatment with oxidizing agents can lead to a variety of products. Mild oxidation (e.g., with one equivalent of a peroxy acid) yields a thiosulfinate (Et-S(O)-S-iPr). Stronger oxidation can produce a thiosulfonate (Et-SO₂-S-iPr) or ultimately cleave the S-S bond to form sulfonic acids (Et-SO₃H and iPr-SO₃H).
-
Thiol-Disulfide Exchange and Disproportionation: Unsymmetrical disulfides can undergo an equilibrium-driven exchange reaction with free thiols. This process can lead to disproportionation, where two molecules of ethyl isopropyl disulfide rearrange to form one molecule of diethyl disulfide and one molecule of diisopropyl disulfide.[12][13] This S-S exchange reaction can occur even at room temperature in solution over time and is often catalyzed by the presence of nucleophilic thiols.[12][13] This inherent instability is a critical consideration for its synthesis and long-term storage.[13]
-
Thermal Decomposition: Due to the lability of the S-S bond, ethyl isopropyl disulfide can decompose upon heating.[14] Thermal decomposition typically proceeds via homolytic cleavage of the S-S bond to generate ethylthiyl (EtS•) and isopropylthiyl (iPrS•) radicals. These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction and recombination.
Caption: Primary reactivity pathways of ethyl isopropyl disulfide.
Spectroscopic and Analytical Characterization
Unambiguous identification of ethyl isopropyl disulfide requires a combination of spectroscopic techniques.
| Technique | Expected Observations |
| GC-MS | Molecular Ion (M⁺): m/z = 136.[5][6] Key fragments corresponding to the loss of alkyl and thioalkyl groups, and cleavage of the S-S bond. |
| ¹H NMR | Ethyl group: Triplet (~1.3 ppm, 3H, -CH₃) and Quartet (~2.7 ppm, 2H, -S-CH₂-). Isopropyl group: Doublet (~1.35 ppm, 6H, -C(CH₃)₂) and Septet (~3.1 ppm, 1H, -S-CH-). |
| ¹³C NMR | Ethyl group: ~15 ppm (-CH₃) and ~35 ppm (-S-CH₂-). Isopropyl group: ~23 ppm (-C(CH₃)₂) and ~45 ppm (-S-CH-).[5] |
| GC | Kovats Retention Index (Standard non-polar column): ~970-985.[5] |
Applications in Research and Development
Flavor Chemistry and Food Science
Ethyl isopropyl disulfide is a naturally occurring volatile compound identified in onion juice.[2][3] Its presence contributes to the complex flavor profile of alliaceous vegetables.[1] As such, it serves as a reference standard in food analysis and can be a potential biomarker for the consumption of these foods.[1]
Drug Development and Biochemistry
The most significant application for this class of compounds lies in the biomedical field.
-
Probes for Biological Systems: As a simple unsymmetrical disulfide, it can be used as a model compound to study the kinetics and mechanisms of thiol-disulfide exchange reactions catalyzed by enzymes like protein disulfide isomerase (PDI) or thioredoxin. Understanding how cellular machinery processes such disulfides is crucial for redox biology.
-
Drug Delivery Systems: The disulfide bond is an attractive linker for constructing stimuli-responsive drug delivery systems. A therapeutic agent can be conjugated to a carrier molecule via a disulfide bond. This conjugate remains stable in the oxidative environment of the bloodstream. Upon entering a cell, the high concentration of intracellular reducing agents like glutathione (GSH) rapidly cleaves the disulfide bond, releasing the active drug precisely at its site of action. This strategy enhances therapeutic efficacy while minimizing off-target toxicity.[4] While ethyl isopropyl disulfide itself is not a drug, the principles governing its cleavage are directly applicable to the design of these advanced therapeutic systems.
Conclusion
Ethyl isopropyl disulfide, while structurally simple, possesses a rich and complex chemical profile. Its properties are defined by the inherent reactivity of the unsymmetrical disulfide bond, which presents both a challenge for its synthesis and an opportunity for its application. For researchers in synthetic chemistry, it serves as a model for developing selective methods to construct S-S bonds. For biochemists and drug development professionals, it exemplifies a class of compounds whose redox-sensitive nature can be harnessed to probe biological systems and design intelligent, targeted therapeutics. A thorough understanding of its stability, reactivity, and analytical signatures is essential for leveraging its full potential in scientific innovation.
References
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- 4. mdpi.com [mdpi.com]
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- 6. Disulfide, ethyl 1-methylethyl [webbook.nist.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
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- 9. Ethyl isopropyl disulfide|lookchem [lookchem.com]
- 10. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]
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